![molecular formula C18H18N2O2S2 B2353723 2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole CAS No. 605628-10-2](/img/structure/B2353723.png)
2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole” is a complex organic molecule. It contains a benzothiazole ring, which is a type of heterocyclic compound, and a phenylsulfonyl group attached to a piperidine ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole was achieved through a classical sulfonamidation reaction of 1H-1,2,3-triazole with benzenesulfonyl chloride in dichloromethane using a slight excess of triethylamine . Another study reported the cycloaddition reactions of 2-sulfonyl dienes with some alkenes, which could be relevant to the synthesis of the requested compound .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple functional groups. A study on the cycloaddition reactions of 2-sulfonyl dienes with some alkenes might provide some insights into the possible reactions . Another study reported the reactivity of a monofluorodiazoethane reagent with two phenylsulfonyl mask groups .Scientific Research Applications
Anticancer Applications
The compound has shown potential in the field of cancer research. In vitro studies have demonstrated moderate activity against UO-31 renal, SNB-75 central nervous system, HCT-116 colon, and BT-549 breast cancer cell lines . The growth inhibition percentages (GI%) ranged from 10.83% to 17.64% .
Antimicrobial Applications
Research has indicated that derivatives of the compound have significant antimicrobial activity . Interestingly, derivatives containing one sulfone group were found to be more effective against all bacteria and fungi used than those containing two sulfone groups .
Synthesis and Spectroscopic Analysis
The compound can be synthesized through a classical sulfonamidation reaction of 1H-1,2,3-triazole with benzenesulfonyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 3 h . This procedure is distinguished by its short reaction time, high yield, excellent regioselectivity, clean reaction profile, and operational simplicity .
Antiviral Applications
While there is no direct research available on the antiviral applications of “2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole”, related compounds with phenylsulfonyl groups have been synthesized for potential antiviral applications, particularly towards COVID-19 .
Mechanism of Action
Target of Action
Similar compounds have shown significant antibacterial activity against both gram-positive and gram-negative strains .
Mode of Action
It is known that similar compounds interact with their targets, leading to inhibition of bacterial growth .
Pharmacokinetics
Similar compounds have been found to be predominantly metabolized by cyp3a .
Result of Action
Similar compounds have shown significant antibacterial activity .
properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-4-yl]-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c21-24(22,15-6-2-1-3-7-15)20-12-10-14(11-13-20)18-19-16-8-4-5-9-17(16)23-18/h1-9,14H,10-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHGQKONPHFFPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.